molecular formula C8H5Br2N B1591959 3,6-Dibromo-1h-indole CAS No. 74076-56-5

3,6-Dibromo-1h-indole

Cat. No.: B1591959
CAS No.: 74076-56-5
M. Wt: 274.94 g/mol
InChI Key: PJAIMBYNTXNOCN-UHFFFAOYSA-N
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Description

3,6-Dibromo-1h-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological activity and are used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromo-1h-indole can be synthesized through several methods. One common approach involves the bromination of indole using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired dibromo product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-1h-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

3,6-Dibromo-1h-indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: It is used in the study of indole-based biological pathways and as a probe for enzyme activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-1h-indole involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,6-Dibromo-1h-indole is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .

Properties

IUPAC Name

3,6-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAIMBYNTXNOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615995
Record name 3,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74076-56-5
Record name 3,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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